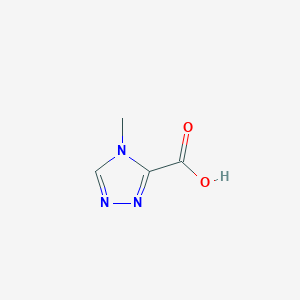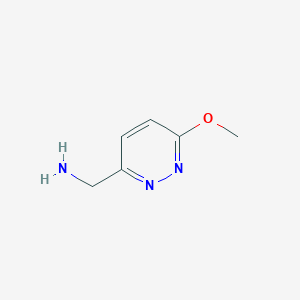
4-Methyl-4H-1,2,4-triazole-3-carboxylic acid
Übersicht
Beschreibung
“4-Methyl-4H-1,2,4-triazole-3-carboxylic acid” is a heterocyclic compound . It is a derivative of 1,2,4-triazole, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The 1,2,4-triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been studied extensively . For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol can react with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . Another method involves triflic anhydride activation followed by microwave-induced cyclodehydration, enabling a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific substituents present on the triazole ring . For example, 4-Methyl-4H-1,2,4-triazole-3-thiol can react with ethyl bromoacetate .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion: Derivatives of 4H-1,2,4-triazole, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), have been studied for their efficiency in inhibiting corrosion of mild steel in acidic environments. The studies show that these compounds are highly effective, with some derivatives achieving up to 99% inhibition efficiency in hydrochloric acid (Bentiss et al., 2007; Lagrenée et al., 2002).
Synthesis of Triazole Derivatives
- Polymer-Supported Synthesis: Triazole derivatives have been synthesized on polymeric supports. This process involved immobilized mesoionic 1,3-oxazolium-5-olates as key intermediates for generating polymer-bound 1,2,4-triazoles (Samanta & Yli-Kauhaluoma, 2005).
- **Antibacterial and Anti-inflammatory Agents:** Some 1,2,4-triazole derivatives have been synthesized and evaluated for their potential as antibacterial and anti-inflammatory agents. Compounds like 3-((2,4-dichlorophenoxy)methyl)-4-amino-4H-1,2,4-triazole-5-thiol have shown promising activities in these fields (El Shehry, Abu-Hashem, & El-Telbani, 2010).
Material Science Applications
- Solid-Phase Synthesis: Solid-phase synthesis methods have been developed for 3-amino-1,2,4-triazoles, indicating their potential in material science applications (Yu, Ostresh, & Houghten, 2003).
- Synthesis of Complex Compounds: The synthesis and characterization of complex compounds like Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its HgCl2 complex have been explored, suggesting applications in the field of coordination chemistry and material science (Castiñeiras, García-Santos, & Saa, 2018).
Chemical Synthesis and Characterization
- Chemical Synthesis: Research has been conducted on the synthesis of various 1,2,4-triazole derivatives, including processes like the oxidation of 3,5-dimethyl-1,2,4-triazole (Vereshchagina & Lopyrev, 1970).
- Physicochemical Studies: Studies have been conducted to understand the physicochemical properties of 1,2,4-triazole derivatives, highlighting their potential in pharmaceutical sciences ([Kravchenko, Panasenko, & Knysh, 2018](https://consensus.app/papers/synthesis-properties-kravchenko/df352a362c9355e48c407e4184637945/?utm_source=chatgpt)).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on 1,2,4-triazole derivatives, including “4-Methyl-4H-1,2,4-triazole-3-carboxylic acid”, could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Eigenschaften
IUPAC Name |
4-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-7-2-5-6-3(7)4(8)9/h2H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDMYHWYTOQKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH](/img/structure/B3309942.png)
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine](/img/structure/B3309948.png)



![5,7-Dichlorooxazolo[5,4-D]pyrimidine](/img/structure/B3309971.png)

![Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]-](/img/structure/B3309991.png)




![2-(Aminomethyl)-5-bromobenzo[d]oxazole](/img/structure/B3310018.png)
![2-(Aminomethyl)-6-methylbenzo[d]oxazole](/img/structure/B3310026.png)